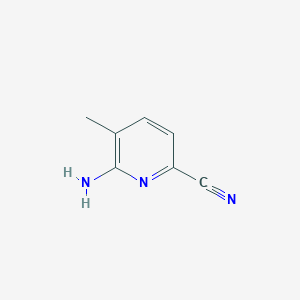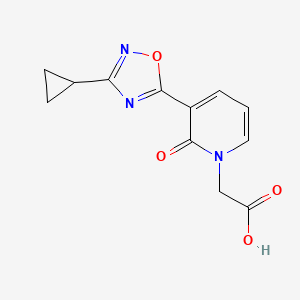
4-Ethoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina es un compuesto orgánico sintético que pertenece a la clase de derivados de piperidina. Este compuesto se caracteriza por la presencia de un grupo etoxi y un grupo pirazolílico unidos a un anillo de piperidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina normalmente implica la reacción de 1-metil-1H-pirazol con 4-etoxipiperidina en condiciones específicas. Un método común implica el uso de una base como hidruro de sodio o carbonato de potasio para desprotonar el pirazol, seguido de una sustitución nucleofílica con 4-etoxipiperidina. La reacción se lleva a cabo generalmente en un disolvente aprótico como dimetilformamida (DMF) o tetrahidrofurano (THF) a temperaturas elevadas para asegurar una conversión completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción de forma precisa. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza la producción de 4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden realizarse utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, dando lugar a la formación de alcoholes o aminas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico, peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de aluminio y litio en éter seco, borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como hidruro de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes, aminas.
Sustitución: Diversos derivados sustituidos en función de los reactivos utilizados.
Aplicaciones en investigación científica
4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se exploran sus propiedades farmacológicas, incluidas las posibles actividades antiinflamatorias, analgésicas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos agroquímicos y farmacéuticos.
Aplicaciones Científicas De Investigación
4-Ethoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción de 4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como inhibidor al unirse al sitio activo de una enzima, bloqueando así su actividad. La presencia del grupo pirazolílico es crucial para su afinidad de unión y especificidad. Las vías exactas y los objetivos moleculares pueden variar en función de la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Éster de pinacol de ácido 1-metil-1H-pirazol-4-borónico: Se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura y como reactivo en síntesis orgánica.
4-(1H-Pirazol-4-il)-7-((2-(trimetilsilil)etoxi)metil)-7H-pirrolo[2,3-d]pirimidina: Un intermedio en la síntesis de inhibidores de quinasas.
Singularidad
4-Etoxi-4-(1-metil-1H-pirazol-4-il)piperidina es única debido a la combinación de los grupos etoxi y pirazolílico unidos al anillo de piperidina. Esta estructura única confiere propiedades químicas y actividades biológicas específicas que no se encuentran comúnmente en otros compuestos similares.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
4-ethoxy-4-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C11H19N3O/c1-3-15-11(4-6-12-7-5-11)10-8-13-14(2)9-10/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
AEKWUAIIWKSVMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCNCC1)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)
![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)





![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)
![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)
![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
